molecular formula C7H4ClF3O2 B12520371 2-Chloro-3-(trifluoromethoxy)phenol CAS No. 653578-81-5

2-Chloro-3-(trifluoromethoxy)phenol

Cat. No.: B12520371
CAS No.: 653578-81-5
M. Wt: 212.55 g/mol
InChI Key: LIMHRALQRCJGLF-UHFFFAOYSA-N
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Description

2-Chloro-3-(trifluoromethoxy)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group at the second position and a trifluoromethoxy group at the third position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(trifluoromethoxy)phenol typically involves the introduction of the trifluoromethoxy group onto a chlorinated phenol precursor. One common method is the nucleophilic aromatic substitution reaction, where a suitable trifluoromethoxy source reacts with a chlorinated phenol under specific conditions. For example, the reaction can be carried out using a trifluoromethoxy anion generated from trifluoromethyl sulfonate in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(trifluoromethoxy)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the chloro group can produce various substituted phenols .

Scientific Research Applications

2-Chloro-3-(trifluoromethoxy)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethoxy)phenol
  • 2-Chloro-5-(trifluoromethoxy)phenol
  • 2-Chloro-6-(trifluoromethoxy)phenol

Uniqueness

2-Chloro-3-(trifluoromethoxy)phenol is unique due to the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity compared to its isomers. This unique positioning can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

CAS No.

653578-81-5

Molecular Formula

C7H4ClF3O2

Molecular Weight

212.55 g/mol

IUPAC Name

2-chloro-3-(trifluoromethoxy)phenol

InChI

InChI=1S/C7H4ClF3O2/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3,12H

InChI Key

LIMHRALQRCJGLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)Cl)O

Origin of Product

United States

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